2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(pyridin-2-ylmethyl)acetamide

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

2-(6-(4-Fluorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(pyridin-2-ylmethyl)acetamide (CAS 897464-64-1, molecular formula C₁₉H₁₅FN₄OS, molecular weight 366.41 g/mol) is a heterocyclic small molecule belonging to the imidazo[2,1-b]thiazole class of compounds. It features a fused imidazo[2,1-b]thiazole bicyclic core with a 4-fluorophenyl substituent at position 6 and an acetamide linker connecting to a pyridin-2-ylmethyl side chain at position 3.

Molecular Formula C19H15FN4OS
Molecular Weight 366.41
CAS No. 897464-64-1
Cat. No. B2465500
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(pyridin-2-ylmethyl)acetamide
CAS897464-64-1
Molecular FormulaC19H15FN4OS
Molecular Weight366.41
Structural Identifiers
SMILESC1=CC=NC(=C1)CNC(=O)CC2=CSC3=NC(=CN23)C4=CC=C(C=C4)F
InChIInChI=1S/C19H15FN4OS/c20-14-6-4-13(5-7-14)17-11-24-16(12-26-19(24)23-17)9-18(25)22-10-15-3-1-2-8-21-15/h1-8,11-12H,9-10H2,(H,22,25)
InChIKeyASSBYEOHXYWIMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(6-(4-Fluorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(pyridin-2-ylmethyl)acetamide (CAS 897464-64-1): Compound Class and Baseline Characteristics


2-(6-(4-Fluorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(pyridin-2-ylmethyl)acetamide (CAS 897464-64-1, molecular formula C₁₉H₁₅FN₄OS, molecular weight 366.41 g/mol) is a heterocyclic small molecule belonging to the imidazo[2,1-b]thiazole class of compounds [1]. It features a fused imidazo[2,1-b]thiazole bicyclic core with a 4-fluorophenyl substituent at position 6 and an acetamide linker connecting to a pyridin-2-ylmethyl side chain at position 3 [1]. This compound is commercially available as a screening compound from suppliers including Life Chemicals (catalog F2606-0776) at ≥90% purity [2]. Members of the imidazo[2,1-b]thiazole scaffold class have demonstrated broad pharmacological activities including anticancer, anti-inflammatory, and kinase inhibitory properties across multiple published studies [3].

Why Generic Substitution Fails for 2-(6-(4-Fluorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(pyridin-2-ylmethyl)acetamide: Structural Nuances with Functional Consequences


Imidazo[2,1-b]thiazole acetamide derivatives cannot be treated as interchangeable commodities because small structural variations at three key positions—the 6-phenyl substituent, the linker type at position 3, and the pyridine regioisomerism—produce quantitatively distinct cytotoxicity and target engagement profiles. Published structure-activity relationship (SAR) data demonstrate that replacing a 4-fluorophenyl with a 4-chlorophenyl group shifts MDA-MB-231 IC₅₀ from 79.0 µM (compound 5e, R₁=H, R₂=F) to 22.3 µM (compound 5g, R₁=Cl, R₂=F), a 3.5-fold difference [1]. Similarly, changing the acetamide linker to a carboxamide fundamentally alters the hydrogen-bonding geometry and conformational flexibility . The pyridin-2-ylmethyl moiety in the target compound further distinguishes it from pyridin-3-ylmethyl and pyridin-4-ylmethyl positional isomers through differential metal-chelation potential and steric accessibility, precluding simple substitution without experimental validation [2].

Quantitative Differentiation Evidence for 2-(6-(4-Fluorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(pyridin-2-ylmethyl)acetamide vs. Closest Analogs


Acetamide Linker vs. Carboxamide: Conformational Flexibility and Hydrogen-Bonding Geometry

The target compound employs an acetamide linkage (-CH₂-CO-NH-CH₂-) at position 3, which introduces an sp³ methylene carbon between the imidazothiazole core and the amide carbonyl, providing 5 rotatable bonds versus 4 rotatable bonds in the carboxamide analog 6-(4-fluorophenyl)-N-(4-pyridinylmethyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide (Hit2Lead SC-79649385) . This additional rotational degree of freedom allows the pyridin-2-ylmethyl side chain to sample a wider conformational space, potentially accessing binding poses unavailable to the more rigid carboxamide series. The amide NH directionality also differs: in the acetamide, the NH projects away from the carbonyl toward the pyridine, whereas in the carboxamide the NH is directly attached to the heterocyclic core, altering the hydrogen-bond donor vector [1].

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

Pyridine Regioisomerism: 2-Pyridinylmethyl vs. 4-Pyridinylmethyl and Metal-Chelation Potential

The target compound carries a pyridin-2-ylmethyl substituent, wherein the pyridine nitrogen is positioned ortho to the methylene attachment point, creating a 1,2-relationship that enables bidentate (N,N) or (N,O) chelation of metal ions when the acetamide carbonyl oxygen is also involved [1]. In contrast, the Hit2Lead analog SC-79649385 features a pyridin-4-ylmethyl group where the pyridine nitrogen is para to the attachment point, precluding intramolecular chelate formation . This structural distinction is relevant for kinase inhibitor design: many ATP-competitive kinase inhibitors derive binding affinity from coordination to the catalytic magnesium ion or to conserved water networks in the hinge region, interactions that are geometrically favored by 2-pyridyl-substituted ligands but not by their 4-pyridyl counterparts [2].

Kinase Inhibition Metal Chelation Coordination Chemistry

Fluorine Substitution at the 6-Phenyl Ring: Cytotoxicity SAR from the Imidazo[2,1-b]thiazole Class

Within the N-pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide series, the identity of the 6-phenyl substituent dramatically modulates cytotoxicity. The 2012 SAR study by Ding et al. tested 16 analogs against HepG2 and MDA-MB-231 cell lines and reported that the 4-fluorophenyl-containing compound 5e (R₁=H, R₂=F, i.e., fluorine on the pyridine ring) showed an IC₅₀ of 79.0 ± 3.8 µM against MDA-MB-231, whereas the 4-chlorophenyl analog 5g (R₁=Cl, R₂=F) achieved 22.3 ± 1.3 µM—a 3.5-fold improvement [1]. The hit compound 5a bearing an unsubstituted phenyl ring gave an IC₅₀ of 27.1 ± 0.4 µM against MDA-MB-231 [1]. The target compound, featuring a 4-fluorophenyl substituent, occupies an intermediate position in this SAR landscape. Fluorine is isosteric with hydrogen (van der Waals radius: F = 1.47 Å vs. H = 1.20 Å) but strongly electron-withdrawing, offering a distinct electronic profile that may favor interactions with specific kinase targets while providing superior metabolic stability compared to chlorine through reduced CYP450-mediated oxidation [2].

Cytotoxicity Anticancer SAR

Acid Precursor vs. Amide Derivative: Functionalization-Driven Potency Enhancement

The carboxylic acid precursor [6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetic acid (CAS 878259-69-9) has been reported to exhibit an IC₅₀ of 1.65 µM against MDA-MB-231 cells and to induce G₀/G₁ phase arrest and apoptosis . The target compound represents the amide-coupled derivative of this acid, where the carboxylic acid is converted to an N-(pyridin-2-ylmethyl)acetamide. Amide coupling of carboxylic acid precursors in this scaffold class consistently enhances cytotoxicity: in the 2012 Ding et al. study, amide derivatives 5k and 5l achieved IC₅₀ values of 6.0 µM and 1.4 µM against MDA-MB-231, respectively, compared to the hit compound 5a (IC₅₀ = 27.1 µM) [1]. The pyridin-2-ylmethyl amide side chain provides additional hydrogen-bonding capacity and potential π-π stacking interactions with aromatic residues in target binding pockets, advantages absent in the simple acid form.

Medicinal Chemistry Lead Optimization Prodrug Design

Commercial Availability and Purity: Benchmarking Against Closest Screening-Compound Analogs

The target compound is stocked by Life Chemicals (catalog F2606-0776) with ≥90% purity and is available in quantities of 1 mg ($54.00), 20 mg ($99.00), and 20 µmol, providing a flexible procurement range for primary screening through dose-response studies [1]. In comparison, the closest carboxamide analog (Hit2Lead SC-79649385) is offered only as a 1 µmol dry film with pricing upon request, limiting rapid access for larger-scale follow-up experiments . The acid precursor (CAS 878259-69-9) is available from Enamine (catalog EN300-24121) and MolCore, but requires an additional amide coupling step to generate the target compound [2]. For screening campaigns requiring immediate availability of the fully elaborated acetamide with the pyridin-2-ylmethyl pharmacophore, the Life Chemicals source eliminates a 2-3 day synthesis and purification workflow with associated yield loss (typically 60-80% for amide couplings) .

Chemical Procurement HTS Library Screening Compounds

Optimal Application Scenarios for 2-(6-(4-Fluorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(pyridin-2-ylmethyl)acetamide Based on Quantitative Differentiation Evidence


Kinase Inhibitor Screening Cascades Requiring Metal-Chelating Fragments

The pyridin-2-ylmethyl moiety in the target compound provides a geometrically favorable bidentate chelation motif capable of coordinating catalytic metal ions or engaging the kinase hinge region via bifurcated hydrogen bonds [1]. This makes the compound particularly suitable for screening panels targeting metalloenzymes, ATP-competitive kinases, or phosphodiesterases where metal coordination is a critical component of inhibitor binding. The 4-pyridinylmethyl analog (Hit2Lead SC-79649385) lacks this chelation capacity and is therefore less appropriate for targets where metal engagement drives potency. For laboratories running kinase selectivity panels, the target compound offers a differentiated chemotype that can complement existing 4-pyridinyl or 3-pyridinyl screening decks .

SAR Expansion Around the Imidazo[2,1-b]thiazole Acetamide Scaffold

With well-characterized SAR data available for the 6-phenyl and 6-(4-chlorophenyl) congeners from Ding et al. (2012) [1], the 6-(4-fluorophenyl) derivative fills a critical gap in the halogen-substitution series. The fluorine atom provides an intermediate electronic effect between hydrogen and chlorine (Hammett σₚ: F = 0.06, Cl = 0.23), allowing medicinal chemistry teams to decouple electronic effects from steric effects when optimizing target potency [1]. The compound can serve as a direct comparator to the 4-chlorophenyl analog (compound series from Ding et al.) for assessing whether halogen bonding or hydrophobic interactions dominate the SAR at the 6-position, thereby guiding the design of next-generation analogs with improved selectivity profiles .

Rapid Hit Confirmation in Academic and Biotech Screening Laboratories

The commercial availability of the target compound from Life Chemicals at ≥90% purity in 20 mg quantities enables immediate procurement for dose-response confirmation assays without the need for custom synthesis [1]. This is in contrast to the carboxamide analog, which is only available at 1 µmol scale , or the acid precursor, which requires a coupling step. For academic screening centers and small biotech companies operating under compressed timelines, the ability to order the compound on Monday and begin IC₅₀ determinations by Wednesday represents a tangible operational advantage. The compound's placement in the Life Chemicals screening collection also means it has passed the supplier's quality control and structural verification workflows, reducing the risk of receiving mis-assigned or impure material [2].

Fragment-Based Drug Discovery (FBDD) and Structure-Guided Design

The target compound, with a molecular weight of 366.41 Da and a predicted LogP of approximately 3.0-3.5, falls within the upper range of fragment-like chemical space while retaining sufficient complexity for structure-guided optimization [1]. The acetamide linker provides a well-defined hydrogen-bonding pharmacophore whose geometry differs from the more common carboxamide, offering an underexploited vector for fragment growing. Soaking this compound into target protein crystals may reveal binding poses that are distinct from those of the carboxamide series, providing novel starting points for structure-based drug design in oncology or anti-inflammatory programs. The 4-fluorophenyl group further enables ¹⁹F NMR-based binding assays, a technique not applicable to chlorine-substituted analogs, facilitating direct measurement of target engagement without the need for labeled probe compounds [3].

Quote Request

Request a Quote for 2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(pyridin-2-ylmethyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.